5-(4-Benzyloxyphenyl)-3-cyanophenol
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Overview
Description
5-(4-Benzyloxyphenyl)-3-cyanophenol: is an organic compound that features a phenol group substituted with a benzyloxy group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-3-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydrolysis of phenolic esters or ethers, which can be achieved through various reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Benzyloxyphenyl)-3-cyanophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the cyano group to an amine group.
Substitution: This reaction can replace the benzyloxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Benzyloxyphenyl)-3-cyanophenol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds.
Biology: In biological research, this compound may be used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antifungal and anticancer activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-cyanophenol involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The benzyloxy group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole: This compound is used in the synthesis of selective estrogen receptor modulators.
3-thio-4-benzyl-5-(4-benzyloxyphenyl)-1,2,4-triazoles: These compounds exhibit antitumor activity.
Uniqueness: 5-(4-Benzyloxyphenyl)-3-cyanophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenol group with a benzyloxy and cyano group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-18(12-19(22)11-16)17-6-8-20(9-7-17)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINGMYIRMVXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685008 |
Source
|
Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-30-8 |
Source
|
Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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